1,3-Benzodioxole, 5-(diethoxymethyl)-
Description
Historical Context and Early Chemical Investigations
The study of 1,3-benzodioxole (B145889) derivatives dates back to the 19th century with investigations into naturally occurring compounds. One of the earliest and most well-known examples is safrole, a principal component of sassafras oil. wikipedia.org In 1844, French chemist Édouard Saint-Èvre determined safrole's empirical formula. wikipedia.org Later, in 1869, French chemists Édouard Grimaux and J. Ruotte named the compound and identified the presence of an allyl group through reactions with bromine. wikipedia.org These early studies on natural products like safrole laid the groundwork for understanding the chemical behavior and potential of the 1,3-benzodioxole ring system. Research published in 1945 further explored orientation in the 1,3-benzodioxole series. acs.org
Significance of the 1,3-Benzodioxole Core Structure in Organic Synthesis
The 1,3-benzodioxole moiety is a crucial building block in the synthesis of numerous organic molecules. chemicalbook.com Its derivatives are found in a variety of natural products and are precursors to important synthetic compounds. wikipedia.orgnih.gov The unique electronic nature of the ring system makes it a versatile starting material for creating more complex molecules. chemicalbook.com
The applications of 1,3-benzodioxole derivatives are diverse:
Pharmaceuticals: The scaffold is present in many biologically active compounds and is investigated for potential therapeutic properties. chemicalbook.com For instance, it is a structural component of some clinical antitumor agents. nih.gov
Fragrances: Many derivatives are utilized in the fragrance industry for their characteristic scents. chemicalbook.comgoogle.com Isosafrole, for example, is used in soaps and as a precursor to piperonal (B3395001), another important fragrance compound. google.com
Pesticides: Certain methylenedioxyphenyl compounds act as insecticide synergists. chemicalbook.comwikipedia.org Safrole itself is a precursor in the synthesis of piperonyl butoxide, a common insecticide synergist. wikipedia.org
Organic Intermediates: The 1,3-benzodioxole structure serves as a key intermediate for synthesizing a wide array of substituted methylenedioxybenzene products. chemicalbook.com It has been used in the synthesis of γ-lactam derivatives and as a coinitiator for dental resins. chemicalbook.com
The synthesis of the basic 1,3-benzodioxole structure can be achieved by reacting catechol with a disubstituted halomethane. wikipedia.org A common laboratory method involves the condensation of catechol with methylene (B1212753) dichloride. google.com
Overview of 5-(Diethoxymethyl)-1,3-benzodioxole as a Synthetic Intermediate
Chemical Identity and Properties
1,3-Benzodioxole, 5-(diethoxymethyl)-, also known by its common name piperonal diethyl acetal (B89532), is a derivative of 1,3-benzodioxole. nih.govechemi.com The diethoxymethyl group acts as a protected aldehyde, which is a key feature for its role as a synthetic intermediate. This protecting group can be removed under acidic conditions to yield the corresponding aldehyde, piperonal (heliotropin), which is a valuable compound in the flavor and fragrance industry. google.com
The compound is a stable, colorless liquid under standard conditions. wikipedia.org Its acetal nature makes it less reactive than the free aldehyde, allowing for chemical modifications on other parts of the molecule without affecting the aldehyde functional group.
Interactive Data Table: Physicochemical Properties of 1,3-Benzodioxole, 5-(diethoxymethyl)-
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | nih.govchemspider.com |
| Molar Mass | 224.25 g/mol | nih.govechemi.comchemspider.com |
| CAS Number | 40527-42-2 | echemi.comchemspider.com |
| Density | 1.141 g/cm³ | echemi.comechemi.com |
| Boiling Point | 70-72 °C at 0.15 Torr | echemi.comechemi.com |
| Flash Point | 98.9 °C | echemi.comechemi.com |
| Refractive Index | 1.516 | echemi.comechemi.com |
Synthetic Applications
The primary utility of 1,3-Benzodioxole, 5-(diethoxymethyl)- lies in its function as a protected form of piperonal. This allows chemists to perform reactions that would otherwise be incompatible with a free aldehyde group. For example, reactions requiring strong bases or nucleophiles can be carried out on the aromatic ring or other substituents. Subsequent deprotection (hydrolysis of the acetal) reveals the aldehyde functionality for further transformations.
This strategy is employed in multi-step syntheses where precise control over reactive functional groups is necessary. The compound serves as a key starting material for creating a variety of more complex molecules that retain the 1,3-benzodioxole core.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(diethoxymethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-13-12(14-4-2)9-5-6-10-11(7-9)16-8-15-10/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQLGNDCYHZHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC2=C(C=C1)OCO2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068233 | |
| Record name | 1,3-Benzodioxole, 5-(diethoxymethyl)- | |
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Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40527-42-2 | |
| Record name | 5-(Diethoxymethyl)-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40527-42-2 | |
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| Record name | 5-(Diethoxymethyl)-1,3-benzodioxole | |
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| Record name | Piperonal diethyl acetal | |
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| Record name | 1,3-Benzodioxole, 5-(diethoxymethyl)- | |
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| Record name | 1,3-Benzodioxole, 5-(diethoxymethyl)- | |
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| Record name | 5-diethoxymethyl-1,3-benzodioxole | |
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| Record name | 5-(DIETHOXYMETHYL)-1,3-BENZODIOXOLE | |
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Synthetic Methodologies for 5 Diethoxymethyl 1,3 Benzodioxole
Precursor Chemistry and Starting Materials
The selection of appropriate starting materials is fundamental to the efficient synthesis of the target compound. The most direct and widely utilized precursor is piperonal (B3395001), owing to its commercial availability and the straightforward nature of its conversion.
Piperonal, an aromatic aldehyde featuring the 1,3-benzodioxole (B145889) moiety, is the principal starting material for synthesizing its diethyl acetal (B89532). wikipedia.orgatamanchemicals.com The structure of piperonal, with its reactive aldehyde group at the 5-position of the benzodioxole ring, makes it an ideal substrate for acetalization. fragranceconservatory.comsigmaaldrich.com
The conversion of piperonal to 1,3-Benzodioxole, 5-(diethoxymethyl)- involves the reaction of the aldehyde with ethanol (B145695) in the presence of a catalyst, or with an orthoester such as triethyl orthoformate. evitachem.comnumberanalytics.com This reaction effectively transforms the carbonyl group into a diethyl acetal, a stable protecting group. ymerdigital.com The general reaction is a nucleophilic addition of two equivalents of ethanol to the aldehyde's carbonyl carbon. numberanalytics.com
While piperonal is the most common precursor, alternative synthetic strategies could potentially commence from other 1,3-benzodioxole derivatives. For instance, synthetic routes to piperonal itself often start from 1,2-methylenedioxybenzene or catechol. wikipedia.orgatamanchemicals.com A plausible, though less direct, route to the target compound could involve the formylation of 1,2-methylenedioxybenzene followed by in situ or subsequent acetalization.
Another potential precursor is 5-chloromethyl-1,3-benzodioxole, which can be synthesized from 1,3-benzodioxole (piperonyl cyclonene). google.comgoogle.com This intermediate could theoretically be converted to piperonyl alcohol and then oxidized to piperonal before acetalization, or potentially undergo a more direct transformation, although such routes are not prominently featured in the literature for the synthesis of 5-(diethoxymethyl)-1,3-benzodioxole.
Acetalization Reactions and Conditions
Acetalization is a reversible reaction that requires specific conditions to drive the equilibrium toward the formation of the acetal product. numberanalytics.com This is typically achieved by using an excess of the alcohol or by removing the water formed during the reaction. numberanalytics.com
Direct acetalization of piperonal involves its reaction with an excess of ethanol under acidic catalysis. numberanalytics.com The mechanism proceeds through the formation of a hemiacetal intermediate, which is then protonated, loses a molecule of water to form a resonance-stabilized carbocation, and is subsequently attacked by a second molecule of ethanol to yield the final acetal product. numberanalytics.com
A highly effective method for driving the reaction to completion is the use of triethyl orthoformate. This reagent serves as both a reactant and a dehydrating agent, reacting with the water produced to form ethanol and ethyl formate (B1220265), thus shifting the equilibrium towards the product. This approach is often utilized with various catalysts to achieve high conversion rates. evitachem.com For example, reacting piperonal with triethyl orthoformate in toluene (B28343) at reflux is a documented method. evitachem.com
Catalysts are essential for accelerating the rate of acetal formation. numberanalytics.com A wide array of catalysts, ranging from simple Brønsted and Lewis acids to more complex heterogeneous and photocatalytic systems, have been employed for the acetalization of aldehydes.
Traditional homogeneous acid catalysts such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the reaction mixture. numberanalytics.commdpi.com This has led to the development of heterogeneous catalysts. For the synthesis of 5-(diethoxymethyl)-1,3-benzodioxole, catalysts like Montmorillonite K10 clay and zeolites have proven effective when piperonal is reacted with triethyl orthoformate. evitachem.com These solid acid catalysts offer advantages such as easier separation, reusability, and potentially milder reaction conditions.
Other efficient Lewis acid catalysts for this transformation include gallium triiodide (GaI₃) and bismuth triflate [Bi(OTf)₃]. evitachem.com These catalysts can facilitate the reaction in anhydrous ethanol, often at ambient temperatures, providing high yields and minimizing byproduct formation associated with strong Brønsted acids. evitachem.com Zirconium tetrachloride is another Lewis acid noted for its high efficiency and chemoselectivity in acetalization reactions. organic-chemistry.org
Table 1: Catalyst Performance in the Synthesis of 5-(Diethoxymethyl)-1,3-benzodioxole from Piperonal
| Catalyst | Reagents | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Montmorillonite K10 | Piperonal, Triethyl orthoformate | Toluene, Reflux (105–145°C), 48–84 h | >98% Conversion | evitachem.com |
| Zeolites (CBV 720/760) | Piperonal, Triethyl orthoformate | Toluene, Reflux (105–145°C) | >98% Conversion | evitachem.com |
| Gallium Triiodide (GaI₃) | Piperonal, Anhydrous Ethanol | Ambient Temperature, 3 h | 85–92% Yield | evitachem.com |
| Bismuth Triflate [Bi(OTf)₃] | Piperonal, Triethyl orthoformate | Ambient Temperature | >90% Yield | evitachem.com |
A modern and green approach to acetal formation involves the use of photoacid catalysts under visible light irradiation. organic-chemistry.orgacs.org This methodology allows the reaction to proceed under neutral and mild conditions, which is particularly advantageous for sensitive substrates. organic-chemistry.orgbohrium.com
In this method, a photocatalyst, such as Eosin Y or a naphthol derivative like 6-bromo-2-naphthol, absorbs visible light and becomes a significantly stronger acid in its excited state. organic-chemistry.orgrsc.org This photo-generated acid then protonates the aldehyde's carbonyl group, initiating the acetalization mechanism. rsc.org The process is highly efficient for a broad range of aromatic aldehydes, including those with electron-donating groups like piperonal. acs.orgrsc.org These reactions are chemoselective for aldehydes, leaving ketone functionalities intact. organic-chemistry.orgacs.org The use of visible light as a renewable energy source and the catalytic nature of the process align with the principles of green chemistry. organic-chemistry.org
Catalytic Approaches in Acetal Formation
Solid Acid Catalysis
Solid acid catalysts offer a green and efficient alternative to traditional homogeneous acid catalysts for acetal synthesis. ymerdigital.com These catalysts, such as acidic ion exchange resins, carbon-based solid acids, and certain metal oxides, facilitate the reaction between an aldehyde and an alcohol to form an acetal. google.comgoogle.com The use of solid acids simplifies catalyst recovery and minimizes corrosive waste streams. google.com
In the context of acetal formation, solid acid catalysts like nano LDH (Layered Double Hydroxide) have demonstrated effectiveness. Studies on related reactions have shown that the catalyst's amount and the solvent system significantly influence the reaction's yield and time. For instance, using 10% mol of a magnetic LDH nanocatalyst in a 1:1 water/ethanol solvent system can lead to high yields. researchgate.net
A key advantage of using solid acid catalysts is the potential for high yields of cyclic acetals without the continuous removal of water, which is a byproduct of the reaction. google.com This is achieved by using a high molar excess of the alcohol reactant, which drives the equilibrium towards the product. google.com Carbon-based solid acids have also been reported to have high catalytic activity in the condensation of catechol with aldehydes and ketones, achieving conversion rates above 80% and selectivity over 95%. google.com
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of 5-(diethoxymethyl)-1,3-benzodioxole. Key parameters include the choice of catalyst, solvent, temperature, and reactant ratios. researchgate.netrsc.org
The synthesis of acetals is an equilibrium-driven process. google.com To favor the formation of the acetal, the water produced during the reaction is often removed using methods like azeotropic distillation with a Dean-Stark trap or by using molecular sieves. libretexts.org An excess of the alcohol reactant is also commonly used to shift the equilibrium towards the product side. libretexts.org
The selection of the catalyst is critical. While traditional mineral acids like sulfuric acid and phosphoric acid are effective, they can be corrosive. acs.orggoogle.com Solid acid catalysts are often preferred for their ease of separation and reusability. google.comgoogle.com The reaction temperature also plays a significant role; for instance, in the synthesis of piperonal using a polyphosphoric acid catalyst, the reaction is conducted at temperatures ranging from 50-120 °C. google.com
The following table outlines the optimization of various parameters in related acetal synthesis reactions.
| Parameter | Condition | Outcome | Reference |
| Catalyst Amount | 10% mol of nano LDH | Best yield (84%) and reaction time (2h) | researchgate.net |
| Solvent | EtOH/H2O (1:1) | Highest yield among tested green solvents | researchgate.net |
| Reactant Ratio | High molar excess of polyhydroxyl compound to aldehyde (at least 3:1) | High yield of cyclic acetal without water removal | google.com |
| Temperature | 50-120 °C | Optimal range for piperonal synthesis with polyphosphoric acid | google.com |
Advanced Synthetic Routes
Beyond traditional methods, advanced synthetic routes are being explored to produce acetal derivatives with specific properties.
Stereoselective Synthesis of Related Acetal Derivatives
The stereoselective synthesis of acetal derivatives is important for producing enantiomerically pure compounds, which is often a requirement in the pharmaceutical industry. For example, the synthesis of (S)-α-Methyl-1,3-benzodioxole-5-ethanol, a related benzodioxole derivative, involves a Pictet-Spengler reaction to create the desired stereochemistry. google.com While specific examples for the stereoselective synthesis of 5-(diethoxymethyl)-1,3-benzodioxole are not prevalent in the provided results, the principles from related syntheses can be applied. The use of chiral catalysts or auxiliaries can guide the stereochemical outcome of the acetalization reaction.
Isolation and Purification Techniques
After synthesis, the isolation and purification of 5-(diethoxymethyl)-1,3-benzodioxole are essential to obtain a product of high purity. Common techniques include:
Extraction: The reaction mixture is often treated with water to remove water-soluble impurities and the catalyst. The product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. google.com
Washing: The organic layer is typically washed with a saturated salt solution (brine) to remove residual water. google.com
Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate, to remove any remaining water. google.com
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. google.com
Distillation: The final purification is often achieved by distillation, sometimes under reduced pressure (vacuum distillation), to separate the desired acetal from any remaining starting materials or byproducts. google.comsciencemadness.org For instance, propiolaldehyde diethyl acetal is purified by distillation after extraction and drying. orgsyn.org
Recrystallization: For solid products, recrystallization from a suitable solvent can be an effective purification method. sciencemadness.org
Chromatography: In some cases, column chromatography may be used for purification, especially for complex mixtures or when very high purity is required. evitachem.comresearchgate.net
The specific purification protocol depends on the physical properties of the target compound and the impurities present. For example, a method for purifying piperonal involves converting it to a sulfite (B76179) adduct, washing with an organic solvent, and then decomposing the adduct to recover the purified piperonal. google.com
Reactions and Chemical Transformations of 5 Diethoxymethyl 1,3 Benzodioxole
Hydrolysis and Deacetalization Reactions
The most fundamental reaction of the 5-(diethoxymethyl)-1,3-benzodioxole is the hydrolysis of the acetal (B89532) group to regenerate the corresponding aldehyde, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). This deacetalization is a critical step in many synthetic applications where the acetal serves as a protecting group for the aldehyde functionality.
The hydrolysis is typically acid-catalyzed and is reversible. pressbooks.pubchemistrysteps.com The reaction proceeds by protonation of one of the ethoxy groups, which then leaves as a molecule of ethanol (B145695), a good leaving group. The resulting oxonium ion is then attacked by water, and subsequent deprotonation yields the hemiacetal. Further protonation of the remaining ethoxy group and elimination of a second ethanol molecule, followed by deprotonation of the resulting protonated aldehyde, yields piperonal. The equilibrium of this reaction can be shifted towards the aldehyde by using a large excess of water. pressbooks.pub
The synthesis of piperonal from 1,3-benzodioxole (B145889) can be achieved through formylation, and the acetal serves as a stable intermediate that can be readily converted to the final aldehyde product. vaia.comstackexchange.com For instance, piperonal can be synthesized from 1,2-methylenedioxybenzene through a condensation reaction with glyoxylic acid, followed by cleavage of the resulting α-hydroxy acid. vaia.comstackexchange.com An alternative route involves the chloromethylation of 1,3-benzodioxole to piperonyl chloride, which is then converted to piperonal. acs.org
Reactivity of the Acetal Moiety
The diethyl acetal group in 5-(diethoxymethyl)-1,3-benzodioxole is generally stable under neutral and basic conditions, making it an effective protecting group. pressbooks.pub However, its reactivity can be exploited under specific conditions.
Acetals are generally unreactive towards most nucleophiles because the alkoxy groups (e.g., ethoxy) are poor leaving groups. vaia.com However, strong nucleophiles such as Grignard reagents and organolithium compounds can react with orthoesters, which are structurally similar to acetals, possessing three alkoxy groups on a single carbon. stackexchange.comwikipedia.org The increased positive charge on the central carbon in orthoesters makes them more susceptible to nucleophilic attack. stackexchange.com While direct nucleophilic addition to the acetal carbon of 5-(diethoxymethyl)-1,3-benzodioxole is not a common reaction, the use of highly reactive organometallic reagents under specific conditions could potentially lead to substitution of an ethoxy group. For example, the reaction of organolithium compounds with some halogeno-acetals has been shown to result in the substitution of the halogen. rsc.orgrsc.org
Electrophilic substitution directly at the acetal carbon is not a typical reaction pathway. The carbon atom of the acetal is not electron-rich and therefore not susceptible to attack by electrophiles. However, the acetal can be activated under acidic conditions. Protonation of an ethoxy group can lead to the formation of an oxonium ion, which is a potent electrophile. chemistrysteps.comyoutube.com This intermediate is key in the mechanism of acetal hydrolysis and exchange reactions. pressbooks.pubchemistrysteps.com
Transformations Involving the Benzodioxole Ring System
The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. wikipedia.org The methylenedioxy group is an activating group, directing incoming electrophiles to the positions ortho and para to the oxygen atoms. In the case of 5-(diethoxymethyl)-1,3-benzodioxole, the primary site of substitution is the position adjacent to the diethoxymethyl group.
Various electrophilic substitution reactions can be performed on the benzodioxole ring to introduce a range of functional groups.
Nitration: The nitration of 1,3-benzodioxole with nitric acid in acetic acid yields 5-nitro-1,3-benzodioxole. nih.gov This demonstrates the susceptibility of the ring to electrophilic attack.
Halogenation: Bromination and chlorination of the benzodioxole ring are common reactions. For example, chloromethylation of 1,3-benzodioxole using paraformaldehyde and hydrogen chloride yields 5-(chloromethyl)-1,3-benzodioxole. masterorganicchemistry.com
Formylation: The Vilsmeier-Haack reaction, using a substituted formamide (B127407) and phosphorus oxychloride, is a method for introducing a formyl group onto an electron-rich aromatic ring. pressbooks.pubchemistrysteps.com While direct Vilsmeier-Haack formylation of 5-(diethoxymethyl)-1,3-benzodioxole is not explicitly detailed, the parent 1,3-benzodioxole is a suitable substrate for such reactions due to its electron-rich nature. wikipedia.org However, strong Lewis acids like SnCl4 can cause cleavage of the dioxole ring at room temperature, suggesting that milder conditions or lower temperatures would be necessary for successful formylation. wikipedia.org
Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the benzodioxole ring. However, traditional Friedel-Crafts conditions with strong Lewis acids can lead to the decomposition of the methylenedioxy bridge. nih.gov Milder catalysts are therefore preferred.
Suzuki-Miyaura Coupling: The benzodioxole moiety can be further functionalized through cross-coupling reactions. For instance, new 1,3-benzodioxole derivatives have been synthesized via Suzuki-Miyaura coupling of a brominated benzodioxole intermediate with various boronic acids. worldresearchersassociations.com
The following table summarizes some key electrophilic substitution reactions on the 1,3-benzodioxole ring:
| Reaction | Reagents | Product | Reference |
| Nitration | Nitric acid, Acetic acid | 5-Nitro-1,3-benzodioxole | nih.gov |
| Chloromethylation | Paraformaldehyde, HCl | 5-(Chloromethyl)-1,3-benzodioxole | masterorganicchemistry.com |
| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | 1,3-Benzodioxole-5-carbaldehyde | pressbooks.pubchemistrysteps.com |
The 1,3-benzodioxole ring is generally stable but can be cleaved under certain conditions. Strong acids can lead to the opening of the dioxole ring. For example, treatment of 1,3-benzodioxole with strong Lewis acids at elevated temperatures can cause ring cleavage. wikipedia.org The cleavage of the methylenedioxy ring in various benzodioxole derivatives has been achieved using sodium benzyloxide in dimethyl sulfoxide. epa.gov
Rearrangement reactions of the 1,3-benzodioxole system are less common but can occur under specific circumstances. For instance, the cleavage of certain 4-acetyl-2,2,4-trialkylbenzo-1,3-dioxans can lead to the formation of benzofurans. rsc.org While this is a related benzodioxan system, it suggests the potential for rearrangement pathways in related heterocyclic structures under specific reaction conditions.
Formation of Reactive Intermediates
The chemical reactivity of 5-(diethoxymethyl)-1,3-benzodioxole is significantly influenced by its capacity to form various transient, high-energy reactive intermediates. These species are typically not isolated but are crucial in determining the pathways and products of its chemical transformations. The formation of these intermediates often involves the disruption and subsequent reformation of the aromatic system or reactions centered at the acetal group. Key reactive intermediates include carbocations (benzenium ions), radicals, and metabolic intermediates.
Carbocation Intermediates in Electrophilic Aromatic Substitution
A primary pathway for the functionalization of the aromatic ring of 5-(diethoxymethyl)-1,3-benzodioxole is electrophilic aromatic substitution. evitachem.com This class of reactions proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a resonance-stabilized carbocation intermediate, also known as a benzenium ion or σ-complex. uci.edumasterorganicchemistry.com
The attack of an electrophile (E⁺) on the π-electron system of the benzodioxole ring disrupts the aromaticity and forms a carbocation. total-synthesis.com The stability of this intermediate is critical to the reaction's feasibility. The fused dioxole ring, with its electron-donating oxygen atoms, enhances the electron density of the aromatic ring, facilitating electrophilic attack and stabilizing the resulting positive charge. chemicalbook.com This stabilization is achieved through resonance, delocalizing the positive charge across the ring, particularly to the ortho and para positions relative to the site of attack. uci.edu The aromatic system is then regenerated in the second step by the loss of a proton (H⁺) from the carbon atom bearing the electrophile. masterorganicchemistry.comlibretexts.org
Table 1: Key Features of Benzenium Ion Formation
| Feature | Description |
|---|---|
| Triggering Reaction | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). total-synthesis.com |
| Mechanism | The nucleophilic aromatic ring attacks an electrophile, forming a C-E bond and a carbocation. masterorganicchemistry.comtotal-synthesis.com |
| Intermediate | A resonance-stabilized carbocation known as a benzenium ion or σ-complex. libretexts.org |
| Stabilization | The positive charge is delocalized by the aromatic π-system and the electron-donating 1,3-dioxole (B15492876) group. uci.educhemicalbook.com |
| Fate of Intermediate | Rapid deprotonation to restore aromaticity and yield the final substitution product. masterorganicchemistry.comlibretexts.org |
Radical Intermediates
Beyond ionic pathways, 5-(diethoxymethyl)-1,3-benzodioxole and related structures can form radical intermediates. For instance, studies on analogous 1,3-dioxole compounds have shown that reaction with radical initiators, such as tert-butoxy (B1229062) radicals, can lead to the formation of radical species. researchgate.net This typically occurs through the abstraction of a hydrogen atom. While specific research on 5-(diethoxymethyl)-1,3-benzodioxole is limited in this context, the abstraction of the benzylic-like hydrogen from the diethoxymethyl group is a plausible pathway to form a stabilized radical intermediate.
Metabolic Intermediates
In biological systems, 1,3-benzodioxole derivatives are known to undergo metabolism by cytochrome P-450 enzyme systems, leading to the formation of reactive intermediates. nih.gov A key metabolic pathway involves the oxidation of the methylenedioxy bridge. nih.gov This process is proposed to proceed through an initial monooxygenation to yield a 2-hydroxy derivative. This unstable intermediate can then rearrange to form other reactive species, such as a 2-hydroxyphenyl formate (B1220265). nih.gov Such intermediates are significant as they are linked to the inhibitory effects of 1,3-benzodioxole compounds on microsomal oxidation. nih.gov
Table 2: Summary of Reactive Intermediates
| Intermediate Type | Precursor Compound Class | Conditions / Reaction | Resulting Species |
|---|---|---|---|
| Carbocation (Benzenium Ion) | Aromatic Compounds | Electrophilic Aromatic Substitution | Resonance-stabilized cation uci.edulibretexts.org |
| Radical | 1,3-Dioxole derivatives | Hydrogen atom abstraction | 1,1-dioxyethyl radicals researchgate.net |
| Metabolic Intermediate | 1,3-Benzodioxoles | Cytochrome P-450 oxidation | 2-Hydroxy-1,3-benzodioxole derivative nih.gov |
Derivatives and Analogs of 1,3 Benzodioxole with 5 Substituted Chains
Synthesis of Novel 1,3-Benzodioxole (B145889) Derivatives
The synthesis of novel derivatives from 5-substituted 1,3-benzodioxoles often involves leveraging the reactivity of the substituent at the 5-position or the inherent reactivity of the benzodioxole ring itself.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been applied to 1,3-benzodioxole systems to introduce a variety of aryl and heteroaryl substituents. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. wikipedia.org
In one synthetic approach, new heterocyclic derivatives of 1,3-benzodioxole were prepared starting from (6-bromobenzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)methanol. wikipedia.org The synthesis involved several steps, including the formation of a triazole ring, followed by a Suzuki-Miyaura coupling reaction of the brominated 1,3-benzodioxole derivative with various arylboronic acids. wikipedia.org This strategy highlights the utility of having a halide on the aromatic ring to facilitate the introduction of diverse substituents. The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The reaction conditions for Suzuki-Miyaura coupling on 1,3-benzodioxole derivatives can be optimized, for instance, by using a PdCl2(PPh3)2 catalyst, PPh3 as a ligand, and K2CO3 as a base. wikipedia.org The yields of such reactions can be good, ranging from 33-89% depending on the nature of the boronic acid used. wikipedia.org
Table 1: Examples of Suzuki-Miyaura Coupling Products from a 1,3-Benzodioxole Derivative
| Starting Aryl Bromide | Arylboronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-((6-bromobenzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Isoxazol-4-ylboronic acid | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)isoxazole | 60 | wikipedia.org |
| 1-((6-bromobenzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 2-ethoxyphenylboronic acid | 1-((6-(2-ethoxyphenyl)benzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 77 | wikipedia.org |
| 1-((6-bromobenzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Quinolin-8-ylboronic acid | 8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)quinolone | 71 | wikipedia.org |
The 5-formyl group of 1,3-benzodioxole-5-carbaldehyde (piperonal) is a key functional handle for a variety of condensation reactions with amines and carbonyl compounds, leading to the formation of imines, enamines, and more complex heterocyclic structures. wikipedia.orgcas.org The diethyl acetal (B89532), 1,3-benzodioxole, 5-(diethoxymethyl)-, serves as a protected version of piperonal (B3395001) and can be hydrolyzed under acidic conditions to liberate the aldehyde for subsequent reactions.
A significant class of reactions involving piperonal is the synthesis of isoquinoline (B145761) alkaloids. Several named reactions are employed for this purpose:
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org The electron-rich nature of the 1,3-benzodioxole ring facilitates this intramolecular electrophilic aromatic substitution. pharmaguideline.com The reaction proceeds through the formation of an iminium ion, which is sufficiently electrophilic to attack the aromatic ring. wikipedia.org
Bischler-Napieralski Reaction: This method allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through cyclization using a dehydrating agent like POCl3 or P2O5. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently dehydrogenated to the corresponding isoquinolines. pharmaguideline.comnrochemistry.com
Pomeranz-Fritsch Reaction: In this synthesis, an isoquinoline is formed by the acid-catalyzed cyclization of a benzalaminoacetal, which is derived from the condensation of a benzaldehyde (B42025) (like piperonal) and an aminoacetaldehyde dialkyl acetal. wikipedia.orgthermofisher.comthermofisher.com
These reactions demonstrate how the 5-formyl group can be elaborated into fused heterocyclic systems, significantly increasing the structural diversity of the 1,3-benzodioxole core.
Furthermore, reactions of 1,3-benzodioxole-5-amine with compounds containing carbonyl groups are also used to generate novel derivatives. For instance, N-(benzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds have been synthesized by reacting 1,3-benzodioxol-5-amine with an acid chloride derived from a substituted benzylthioacetic acid. thermofisher.com
Cycloaddition and annulation reactions provide powerful strategies for constructing fused ring systems onto the 1,3-benzodioxole framework. The inherent reactivity of the aromatic ring and the functional groups that can be installed at the 5-position make it a versatile substrate for such transformations.
A notable example is the Huisgen 1,3-dipolar cycloaddition, a type of click chemistry reaction. nih.gov This has been utilized in the synthesis of 1,2,3-triazole-containing 1,3-benzodioxole derivatives. wikipedia.org The reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I). adichemistry.com In a specific application, 5-(azidomethyl)-6-bromobenzo[d] sciencemadness.orgthermofisher.comdioxole was reacted with phenylacetylene (B144264) to yield a 1,4-regioisomer of a triazole-substituted 1,3-benzodioxole. wikipedia.org
Organocatalyzed [4+2] cycloaddition reactions have also been employed, where a nitroalkene bearing a 1,3-benzodioxole substituent participates in the reaction. thermofisher.com In one study, a β-nitroalkene derived from 1,3-benzodioxole was reacted with a 2,4-dienal in the presence of a chiral pyrrolidine (B122466) organocatalyst to afford a cycloadduct with high diastereoselectivity and enantioselectivity. sciencemadness.org This cycloadduct served as a key intermediate in the total synthesis of the Amaryllidaceae alkaloid, (±)-β-lycorane. sciencemadness.org
Annulation strategies, which involve the formation of a new ring onto an existing one, are exemplified by the isoquinoline syntheses mentioned previously (Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions), where a new six-membered nitrogen-containing ring is fused to the benzodioxole core. wikipedia.orgwikipedia.orgpharmaguideline.com
Structural Diversity and Modification Strategies
The structural diversity of 1,3-benzodioxole derivatives can be achieved through various modification strategies, primarily focused on the functionalization of the aromatic ring and the elaboration of the substituent at the 5-position.
One key strategy is the use of the 5-formyl group of piperonal as a branching point for further synthetic transformations. As detailed in section 4.1.2, condensation with a wide range of amines and amine derivatives can lead to a vast library of imines, hydrazones, and thiosemicarbazones. organic-chemistry.org For example, the reaction of 1,3-benzodioxole-5-carbaldehyde with N-phenylthiosemicarbazide yields 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone. These condensation products can be valuable in their own right or serve as intermediates for more complex structures.
Another powerful strategy for generating diversity is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org By starting with a halogenated 1,3-benzodioxole, a wide variety of aryl, heteroaryl, and alkyl groups can be introduced by simply changing the boronic acid coupling partner. This allows for systematic studies of structure-activity relationships.
Empirical modification is also a successful strategy. thermofisher.com This involves making systematic changes to a lead compound to optimize its properties. For example, in a series of N-(benzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives, various substituents were introduced onto the benzyl (B1604629) ring to explore their effect on biological activity. thermofisher.com
Table 2: Strategies for Structural Modification of 5-Substituted 1,3-Benzodioxoles
| Strategy | Starting Material/Core | Reaction Type | Resulting Diversity | Reference |
|---|---|---|---|---|
| Condensation Reactions | 1,3-Benzodioxole-5-carbaldehyde | Reaction with amines (e.g., thiosemicarbazides) | Imines, Schiff bases, thiosemicarbazones | organic-chemistry.org |
| Annulation Reactions | 1,3-Benzodioxole-5-carbaldehyde | Pictet-Spengler, Bischler-Napieralski, Pomeranz-Fritsch | Fused heterocyclic systems (e.g., tetrahydroisoquinolines, dihydroisoquinolines) | wikipedia.orgwikipedia.orgpharmaguideline.com |
| Cross-Coupling | Halogenated 1,3-benzodioxole | Suzuki-Miyaura Coupling | Biaryl and heteroaryl derivatives | wikipedia.org |
| Click Chemistry | Azide-functionalized 1,3-benzodioxole | Huisgen 1,3-dipolar cycloaddition | Triazole-containing derivatives | wikipedia.orgnih.gov |
| Empirical Modification | N-(benzo[d] sciencemadness.orgthermofisher.comdioxol-5-yl) acetamide core | Varying substituents on appended groups | Analogs with modulated properties | thermofisher.com |
Influence of Substituents on Chemical Reactivity and Stability
The nature of the substituent at the 5-position of the 1,3-benzodioxole ring significantly influences the molecule's chemical reactivity and stability. This is primarily due to the electronic effects (both inductive and resonance) of the substituent on the electron density of the aromatic ring. chemicalbook.com
The 1,3-benzodioxole ring system itself is considered electron-rich due to the electron-donating nature of the two oxygen atoms in the dioxole ring. chemicalbook.com This makes the aromatic ring highly activated towards electrophilic aromatic substitution reactions. For example, the Vilsmeier-Haack reaction, which involves formylation with an electrophilic iminium salt, proceeds readily on electron-rich aromatic rings like 1,3-benzodioxole. wikipedia.orgijpcbs.com The substitution typically occurs at the position para to the dioxole oxygens, which is the 5-position, if it is unsubstituted.
When a substituent is already present at the 5-position, it further modulates this reactivity:
Electron-withdrawing groups (EWGs): A group like the aldehyde in 1,3-benzodioxole-5-carbaldehyde is an electron-withdrawing group. It deactivates the aromatic ring towards further electrophilic substitution by pulling electron density away from the ring through resonance and inductive effects. This deactivation makes reactions like Friedel-Crafts acylation on piperonal more difficult compared to on unsubstituted 1,3-benzodioxole. The EWG at the 5-position would direct incoming electrophiles to the 6-position (ortho to the aldehyde and meta to the dioxole oxygen).
Electron-donating groups (EDGs): The 5-(diethoxymethyl) group, being an acetal, is considered an electron-donating group. Acetal groups are generally more electron-donating than their corresponding aldehydes. This group would further activate the aromatic ring towards electrophilic substitution, making it more reactive than unsubstituted 1,3-benzodioxole. The directing effect of the 5-(diethoxymethyl) group, in concert with the dioxole ring, would strongly favor substitution at the 6-position.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Benzodioxole Derivatives
Quantum chemical calculations are frequently employed to investigate the electronic properties and reactivity of benzodioxole derivatives. These studies often use methods like Density Functional Theory (DFT) to determine the relationship between molecular structure and observed activity, such as corrosion inhibition. researchgate.net By calculating various quantum chemical parameters, researchers can predict the behavior of these molecules.
Key parameters calculated in these studies include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net Other calculated descriptors include hardness (η), softness (σ), electronegativity (χ), and ionization potential (I). researchgate.net These parameters help in understanding how the molecule interacts with other substances. For instance, in corrosion studies, the locations of HOMO and LUMO orbitals can indicate the active centers for adsorption onto a metal surface. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for select Benzodioxole Derivatives
| Parameter | Description | Typical Application |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the tendency to donate an electron. Higher values suggest better electron-donating ability. | Predicting reactivity and adsorption centers. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept an electron. Lower values suggest better electron-accepting ability. | Assessing molecular stability and electron affinity. researchgate.net |
| ΔE (Energy Gap = ELUMO - EHOMO) | A measure of molecular stability and reactivity. A smaller gap suggests higher reactivity. | Evaluating chemical hardness and softness. researchgate.net |
| η (Global Hardness) | Measures the resistance to change in electron distribution. | Corrosion inhibition efficiency studies. researchgate.net |
| σ (Global Softness) | The reciprocal of global hardness, indicating how easily the molecule will undergo electronic changes. | Predicting the reactivity of chemical systems. researchgate.net |
| χ (Electronegativity) | The power of an atom or molecule to attract electrons. | Understanding charge transfer in interactions. researchgate.net |
Molecular Modeling and Docking Studies of Related Compounds
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These studies are crucial in drug discovery and materials science. For benzodioxole derivatives, docking simulations have been used to explore their potential as therapeutic agents and plant growth regulators.
For example, docking studies have investigated 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives as potential anticancer agents by simulating their interaction with the tubulin protein, which is essential for cell division. tandfonline.comsemanticscholar.org Similarly, benzodioxole grafted spirooxindole pyrrolidinyl derivatives have been evaluated as potential anti-diabetic agents by docking them against α-glucosidase and α-amylase enzymes. nih.govrsc.org In agricultural science, docking analysis revealed that certain 1,3-benzodioxole (B145889) derivatives could bind strongly to the auxin receptor TIR1, suggesting their potential as root growth promoters. nih.gov These virtual screenings help identify promising candidates for synthesis and further biological testing by predicting binding affinities, typically expressed in kcal/mol. nih.govnih.gov
Table 2: Examples of Molecular Docking Studies on Benzodioxole Derivatives
| Derivative Class | Protein Target | Potential Application | Reported Binding Affinity |
|---|---|---|---|
| Spirooxindole Pyrrolidines | α-Glucosidase | Anti-diabetic | -10.1 kcal/mol nih.gov |
| Spirooxindole Pyrrolidines | α-Amylase | Anti-diabetic | -8.9 kcal/mol nih.gov |
| N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | TIR1 Auxin Receptor | Plant Root Growth Promoter | Stronger than natural auxin nih.gov |
| 1,3-Benzodioxole-tagged Dacarbazine | Tubulin | Anticancer | Good binding energy reported tandfonline.comsemanticscholar.org |
Mechanistic Insights from Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), is crucial for elucidating complex reaction mechanisms that are challenging to probe experimentally. nih.gov These methods allow for the mapping of potential energy surfaces, identification of transient intermediates, and characterization of transition states. rsc.orgresearchgate.net This provides a step-by-step understanding of how reactants are converted into products.
For reactions involving complex molecules like benzodioxole derivatives, computational approaches can clarify the roles of catalysts, solvents, and non-covalent interactions. rsc.orgresearchgate.net For instance, in palladium-catalyzed cross-coupling reactions, computational studies have helped to understand the oxidative addition, transmetalation, and reductive elimination steps, which are fundamental to forming new C-C bonds. nih.gov The growing appreciation for the role of non-covalent interactions, such as hydrogen bonding and dispersion forces, in stabilizing transition states has been largely driven by computational discoveries. researchgate.net By modeling these intricate details, researchers can rationalize experimental outcomes, predict the stereoselectivity of a reaction, and design more efficient synthetic routes. nih.govrsc.org
Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological or chemical activity. These methodologies involve systematically modifying a lead compound's structure and observing the effect on its activity.
For benzodioxole derivatives, SAR studies have been conducted to optimize their therapeutic potential. For instance, research into their activity as Cyclooxygenase (COX) inhibitors showed that the position of halogen substituents on a phenyl ring significantly impacts inhibitory potency. nih.gov It was found that ortho-halogenated compounds were more active than their meta-halogenated counterparts, a finding attributed to conformational effects that are ideal for COX inhibition. nih.gov Similarly, SAR profiling of benserazide (B1668006) analogues, which contain a related structural motif, identified that specific moieties, such as bis-hydroxyl groups on an aryl ring, are key for inhibiting the enzyme PilB. rsc.org Such studies provide a rational basis for designing more potent and selective compounds. youtube.comslideshare.net
Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to build a mathematical model correlating the chemical structure of a series of compounds with their activity. nih.gov This is achieved by using statistical methods to relate physicochemical or structural descriptors of the molecules to their biological or chemical effects.
A primary goal of computational chemistry in drug design is to understand the specific molecular interactions that govern the binding of a ligand to its target receptor. This knowledge is key to explaining binding affinity and selectivity. Molecular docking and dynamics simulations are the principal tools used for this purpose.
Analytical and Characterization Methodologies in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of 1,3-Benzodioxole (B145889), 5-(diethoxymethyl)-, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of 1,3-Benzodioxole, 5-(diethoxymethyl)-. Both ¹H and ¹³C NMR are used to map the hydrogen and carbon skeletons of the molecule, respectively. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on its distinct functional groups: the benzodioxole ring, the acetal (B89532) group, and the two ethyl chains.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The three protons on the aromatic ring would appear as complex multiplets. The two protons of the methylenedioxy group would typically produce a singlet. The single proton of the acetal group (the methine proton) would appear as a singlet or triplet. The methylene (B1212753) protons of the two ethyl groups would present as a quartet, and the terminal methyl protons would appear as a triplet.
¹³C NMR: The carbon NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. Key signals would include those for the aromatic carbons, the methylenedioxy carbon, the acetal carbon, and the two distinct carbons of the ethyl groups.
| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | 6.7 - 7.0 | Multiplet (m) |
| Methylenedioxy Protons (-O-CH₂-O-) | ~5.9 | Singlet (s) | |
| Acetal Proton (-CH(OEt)₂) | ~5.4 | Singlet (s) | |
| Methylene Protons (-O-CH₂-CH₃) | ~3.5 | Quartet (q) | |
| Methyl Protons (-O-CH₂-CH₃) | ~1.2 | Triplet (t) | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | 108 - 148 | - |
| Methylenedioxy Carbon (-O-CH₂-O-) | ~101 | - | |
| Acetal Carbon (-CH(OEt)₂) | ~102 | - | |
| Aromatic Carbon (Ar-C-CH) | ~132 | - | |
| Methylene Carbon (-O-CH₂-CH₃) | ~61 | - | |
| Methyl Carbon (-O-CH₂-CH₃) | ~15 | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For 1,3-Benzodioxole, 5-(diethoxymethyl)-, which has a molecular formula of C₁₂H₁₆O₄, the molecular weight is 224.25 g/mol . ncats.iochemspider.com In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 224 would be expected.
The fragmentation of acetals is well-characterized. psu.edu A primary fragmentation pathway involves the cleavage of a C-O bond to lose an ethoxy radical (•OCH₂CH₃), leading to the formation of a highly stable oxonium ion at m/z 179. This fragment is often the base peak in the spectrum. Subsequent fragmentations could include the loss of ethylene (B1197577) from this ion. Another common fragmentation is the loss of an entire ethanol (B145695) molecule (HOCH₂CH₃) from the protonated molecular ion in chemical ionization (CI) modes.
Infrared (IR) Spectroscopy
Key expected peaks include strong C-O stretching vibrations for the acetal and ether linkages of the methylenedioxy group, C-H stretching for both the aromatic and aliphatic parts of the molecule, and C=C stretching for the aromatic ring. The IR spectrum for the related compound piperonal (B3395001) shows characteristic peaks for the benzodioxole and aromatic systems. spectrabase.com
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretching |
| 2975-2850 | Aliphatic C-H (ethyl & methylenedioxy) | Stretching |
| 1600, 1500, 1450 | Aromatic C=C | Stretching |
| 1250, 1040 | Methylenedioxy C-O-C | Asymmetric & Symmetric Stretching |
| 1150-1050 | Acetal C-O | Stretching |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating 1,3-Benzodioxole, 5-(diethoxymethyl)- from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like 1,3-Benzodioxole, 5-(diethoxymethyl)-. Given the compound's relatively non-polar nature, a reversed-phase HPLC method would be most appropriate. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
The compound would be separated from more polar impurities, which would elute earlier, and from less polar impurities, which would have longer retention times. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzodioxole ring is a strong chromophore. While specific methods for this acetal are not widely documented, methods for the related aldehyde, piperonal, often utilize such reversed-phase systems. nih.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal. However, this technique is contingent on the ability to grow a suitable, high-quality crystal.
1,3-Benzodioxole, 5-(diethoxymethyl)- is typically described as a liquid at standard temperature and pressure. thegoodscentscompany.com This physical state makes single-crystal X-ray diffraction analysis exceptionally challenging. Consequently, there is no publicly available crystal structure data for this compound. Its structure is instead definitively confirmed through the combination of the spectroscopic methods detailed above (NMR, MS, IR).
Applications of 5 Diethoxymethyl 1,3 Benzodioxole and Its Derivatives in Chemical Synthesis
Role as a Versatile Building Block in Organic Synthesis
The 1,3-benzodioxole (B145889) framework is a versatile building block in organic synthesis, primarily due to the reactivity of the methylenedioxy-substituted benzene (B151609) ring. chemicalbook.com This structural unit is a key component in the synthesis of various complex molecules, including several types of benzylisoquinoline alkaloids such as aporphines, coptisines, and dibenzopyrrocolines. rsc.org Synthetic strategies often leverage the 1,3-benzodioxole core to construct these intricate natural product frameworks efficiently. rsc.org The compound 5-(diethoxymethyl)-1,3-benzodioxole, with its protected aldehyde functional group (a diethyl acetal), serves as a stable yet reactive intermediate. The acetal (B89532) can be easily hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a multitude of reactions, such as condensations, oxidations, and reductions, to build molecular complexity. This makes it a valuable starting material for introducing a formyl group or a one-carbon extension onto the benzodioxole ring system.
Intermediate in the Synthesis of Complex Molecules
The structural features of 1,3-benzodioxole derivatives make them valuable intermediates in the synthesis of complex molecules across various industries. evitachem.com
The 1,3-benzodioxole scaffold is prevalent in medicinal chemistry and is considered a key structural motif in the design of new therapeutic agents. chemicalbook.comevitachem.com Derivatives of this core structure have been investigated for a range of potential pharmaceutical applications, including antitumor, antibacterial, and anticonvulsant activities. researchgate.netresearchgate.netnih.gov For instance, researchers have synthesized series of 1,3-benzodioxole compounds and evaluated their in vitro antitumor activity against human tumor cell lines, with some derivatives showing significant growth inhibitory effects. researchgate.net In other research, the 1,3-benzodioxole moiety was conjugated with arsenical precursors to create organic arsenicals with improved anti-tumor efficiency. nih.govnih.gov These fabricated arsenicals demonstrated enhanced ability to induce oxidative stress and apoptosis in cancer cells both in vitro and in vivo. nih.govnih.gov The synthesis of these complex pharmaceutical candidates often relies on intermediates derived from the 1,3-benzodioxole core. researchgate.netnih.gov
Derivatives of 1,3-benzodioxole have been explored as precursors for agrochemicals, notably as plant growth regulators. frontiersin.orgnih.govnih.gov Research has focused on designing and synthesizing novel auxin receptor agonists based on the 1,3-benzodioxole structure to promote root growth in crops. frontiersin.orgnih.govresearchgate.net Auxins are a class of phytohormones that play a major role in root development. nih.gov Capitalizing on this, scientists developed a series of N-(benzo[d] evitachem.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides (designated K-1 to K-22) through computer-aided drug discovery approaches targeting the auxin receptor TIR1 (Transport Inhibitor Response 1). frontiersin.orgresearchgate.net These compounds were synthesized from 1,3-benzodioxole precursors and tested for their biological activity on the root systems of Arabidopsis thaliana and rice (Oryza sativa). frontiersin.orgnih.gov
The unique electronic and structural properties of the 1,3-benzodioxole ring have led to its investigation in materials science. evitachem.com Research has shown that certain 5-amide derivatives of 1,3-benzodioxole can be used to create fluorescent materials through polymerization. researchgate.net These functional compounds, while initially non-fluorescent, yield fluorescent products after undergoing reactions like polymerization. researchgate.net Additionally, the potential of 1,3-benzodioxole derivatives as corrosion inhibitors for metals has been studied theoretically. researchgate.net Quantum chemical calculations have been used to explore the relationship between the molecular structure of these derivatives and their ability to form a protective film on metal surfaces, highlighting a potential application in protecting materials like aluminum alloys from corrosion. researchgate.net
Research into Potential Bioactive Compounds (excluding clinical)
The 1,3-benzodioxole moiety is a component of many bioactive compounds, and research continues to uncover new biological activities. researchgate.netresearchgate.netnih.govnih.gov Studies have explored derivatives for their potential as antifungal, antioxidant, and anticancer agents. researchgate.netresearchgate.netmdpi.com For example, a new derivative, Hypecoumic acid, isolated from Hypecoum erectum, showed moderate antioxidative activity in a DPPH-scavenging assay. nih.govmdpi.com Other research has focused on synthesizing novel 1,3-benzodioxole-pyrimidine derivatives that displayed excellent fungicidal activities against several plant pathogenic fungi. researchgate.net
A significant area of research has been the development of 1,3-benzodioxole derivatives as potent auxin receptor agonists to enhance root growth in important crops. frontiersin.orgnih.gov In one study, a lead compound, N-(benzo[d] evitachem.comnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) (HTS05309), was identified through virtual screening against the auxin receptor TIR1. nih.gov This led to the synthesis of 22 new derivatives, named K-1 to K-22. frontiersin.orgresearchgate.net
Bioassays demonstrated that many of these compounds significantly promoted primary root elongation and the formation of lateral roots. nih.gov The compound designated K-10 was particularly effective, showing a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa that far exceeded the activity of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.orgnih.govresearchgate.net Molecular docking analysis suggested that K-10 has a stronger binding affinity with the TIR1 receptor than NAA. frontiersin.orgnih.govnih.gov Further investigations revealed that K-10 possesses auxin-like physiological functions and enhances the transcriptional activity of auxin-response reporters. frontiersin.orgnih.gov These findings indicate that this class of 1,3-benzodioxole derivatives is a promising scaffold for developing novel root growth regulators for agricultural applications. frontiersin.orgnih.govresearchgate.net
Interactive Data Table: Root Growth Promotion by 1,3-Benzodioxole Derivatives in Oryza sativa
The table below summarizes the results of a bioassay evaluating the effect of selected 1,3-benzodioxole derivatives on the primary root elongation of Oryza sativa seedlings compared to a control and a standard synthetic auxin (NAA). nih.gov
| Compound | Concentration | Promotive Rate on Primary Root Elongation (%) |
| K-10 | 1 µM | 34.4 |
| K-10 | 5 µM | 65.1 |
| HTS05309 (Lead) | 1 µM | 14.6 |
| HTS05309 (Lead) | 5 µM | 41.8 |
| NAA (Reference) | 0.005 µM | 5.8 |
| NAA (Reference) | 0.05 µM | -12.3 |
Enzyme Inhibitors (e.g., α-amylase)
Alpha-amylase is a critical enzyme in carbohydrate metabolism, breaking down complex polysaccharides into simpler sugars. nih.govresearchgate.net Inhibiting this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. nih.govrsc.org Consequently, the development of potent α-amylase inhibitors is a significant area of research.
Derivatives of the 1,3-benzodioxole structure have been investigated as potential α-amylase inhibitors. In one study, a series of benzodioxole carboxamide derivatives were synthesized and screened for their α-amylase inhibitory effects. nih.gov While specific IC50 values for these particular benzodioxole derivatives were not detailed in the provided context, the study highlights the active exploration of this chemical class for antidiabetic applications. nih.gov For comparison, other synthetic compounds and natural products have shown significant α-amylase inhibition. For example, a tannin known as DDBT exhibited an IC50 value of 8.5 µM, and certain indole (B1671886) carbohydrazide (B1668358) derivatives showed potent inhibition with IC50 values as low as 9.28 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 8.78 ± 0.16 µM). nih.govresearchgate.netcapes.gov.br The development of thiazolidine-4-one based inhibitors has also been a focus, with some compounds showing remarkable activity. rsc.org These findings underscore the potential of diverse heterocyclic scaffolds, including benzodioxole, in designing new α-amylase inhibitors. nih.govrsc.org
Compounds with Antioxidant Activity
The 1,3-benzodioxole framework is a feature in several compounds that have been evaluated for their antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases.
Research has led to the isolation and synthesis of novel 1,3-benzodioxole derivatives with notable antioxidant capabilities. For instance, Hypecoumic acid, a new 1,3-benzodioxole derivative isolated from Hypecoum erectum, demonstrated moderate antioxidant activity in a DPPH-scavenging assay with an IC50 value of 86.3 µM. mdpi.comresearchgate.netnih.gov In another study, synthetic benzodiazepine (B76468) derivatives incorporating the benzodioxole structure were evaluated. najah.edu Two such compounds, 7a and 7b, displayed moderate antioxidant activity with IC50 values of 39.85 µM and 79.95 µM, respectively, when compared against the positive control, Trolox (IC50 7.72 µM). najah.edu The antioxidant effect of these compounds was attributed to the benzodiazepine structure's ability to interact with the DPPH radical. najah.edu These studies indicate that the 1,3-benzodioxole scaffold can be a component of molecules designed to have free-radical scavenging properties.
| Compound Name | IC50 Value (µM) | Source/Assay |
| Hypecoumic acid | 86.3 ± 0.2 | DPPH-scavenging assay mdpi.comresearchgate.netnih.gov |
| Benzodiazepine derivative 7a | 39.85 | DPPH-scavenging assay najah.edu |
| Benzodiazepine derivative 7b | 79.95 | DPPH-scavenging assay najah.edu |
| Trolox (Reference) | 7.72 | DPPH-scavenging assay najah.edu |
Other Bioactive Analogues
Beyond enzyme inhibition and antioxidant activity, the 1,3-benzodioxole structure is integral to a wide range of other bioactive compounds. This scaffold is found in several clinically used antitumor agents, including etoposide (B1684455) and teniposide. nih.gov
Recent research has expanded the known biological activities of benzodioxole derivatives:
Antitumor Agents: Inspired by the metabolic profile of the antiepileptic drug stiripentol, researchers have conjugated 1,3-benzodioxole and its derivatives with arsenical precursors. nih.gov These new organic arsenicals demonstrated enhanced anti-proliferation activity by inhibiting the thioredoxin system, inducing oxidative stress, and initiating apoptosis in cancer cells. nih.gov Another study synthesized a series of 1,3-benzodioxole derivatives and evaluated their in vitro antitumor activity, with some compounds showing significant growth inhibitory effects across numerous human tumor cell lines. researchgate.net
Plant Growth Promoters: A series of novel N-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide compounds were designed and synthesized as potent auxin receptor agonists. frontiersin.org One compound, designated K-10, was found to have a remarkable promoting effect on root growth in both Arabidopsis thaliana and Oryza sativa, suggesting its potential use in enhancing crop production. frontiersin.org
Broad-Spectrum Bioactivity: The benzodioxole structure is associated with a variety of other biological effects, including antibacterial, antifungal, antiparasitic, and antimalarial activities. nih.gov
| Compound Class | Bioactivity | Mechanism/Application | Reference |
| 1,3-Benzodioxole-Arsenical Conjugates | Antitumor | Inhibition of thioredoxin reductase, induction of apoptosis | nih.gov |
| N-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides | Plant Growth Promotion | Auxin receptor agonist, promotes root growth | frontiersin.org |
| Various 1,3-Benzodioxole Derivatives | Antitumor | Growth inhibition of human tumor cell lines | researchgate.net |
Development of Novel Synthetic Pathways
The synthesis of the 1,3-benzodioxole core and its subsequent derivatization are critical for accessing novel bioactive compounds. Various synthetic strategies have been developed to create these molecules.
A common method for forming the 1,3-benzodioxole ring involves the condensation of a catechol with a methylene (B1212753) source, such as dibromomethane (B42720) or methanol, often in the presence of a catalyst. chemicalbook.com For instance, one procedure describes the reaction of a catechol derivative with dibromomethane under reflux conditions using a phase-transfer catalyst like tetra-n-butylammonium bromide.
More complex derivatives are often built from simpler benzodioxole precursors. Novel synthetic routes often employ modern organic chemistry reactions:
Amide Condensation and Coupling Reactions: One multistep synthesis of novel benzo five-membered heterocycles involved transforming a carboxylic acid into an acid chloride, followed by an amide condensation reaction and a Suzuki-Miyaura coupling reaction to build the final complex structure. researchgate.net
Formylation: The formylation of dihydroapiol (a benzodioxole derivative) using a mixture of ethyl formate (B1220265) and PCl₅, followed by reaction with SnCl₄, has been used to produce 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, a key intermediate for synthesizing analogues of coenzyme Q. mdpi.com
Substitution and Acylation: The synthesis of N-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives was achieved in three steps. This involved a substitution reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid, followed by conversion of the resulting carboxylic acid to an acid chloride, which then reacted with a benzodioxole-containing amine. frontiersin.org
These synthetic pathways demonstrate the modularity and adaptability of the 1,3-benzodioxole system, allowing chemists to design and create a diverse array of functionalized molecules for various applications.
Future Directions and Emerging Research Areas
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of fine chemicals. uniroma1.it Research in this area for 1,3-Benzodioxole (B145889), 5-(diethoxymethyl)- primarily focuses on the sustainable production of its precursor, piperonal (B3395001) (heliotropine), and the subsequent acetalization step.
Traditional synthesis methods often rely on stoichiometric oxidants or harsh conditions. scentree.co In contrast, green approaches explore cleaner, more efficient catalytic systems. One promising area is heterogeneous photocatalysis, which uses semiconductor materials like titanium dioxide (TiO₂) to drive chemical reactions with light. researchgate.net Studies have demonstrated the synthesis of piperonal from piperonyl alcohol using aqueous TiO₂ suspensions under UV irradiation. unipa.it This method utilizes water as a solvent and oxygen as the oxidant, aligning with green chemistry principles by avoiding harmful reagents. unipa.it While selectivity can be a challenge, research on custom-prepared catalysts has shown improved yields compared to commercial alternatives. researchgate.net
Another green technique being explored is sonochemistry, which uses ultrasonic irradiation to promote chemical reactions. nih.gov This method can significantly reduce reaction times and often uses water as a solvent, making it an environmentally friendly alternative to classical heating which is more energy and time-intensive. nih.gov The acetalization of piperonal to form 1,3-Benzodioxole, 5-(diethoxymethyl)- itself can be made greener by using solid acid catalysts that can be easily recovered and reused, minimizing waste.
Table 1: Comparison of Synthetic Approaches for Piperonal (Precursor)
| Feature | Traditional Synthesis (e.g., Oxidation with CrO₃) | Green Photocatalytic Synthesis |
|---|---|---|
| Oxidizing Agent | Chromium salts (toxic heavy metals) scentree.co | Oxygen (from air) unipa.it |
| Solvent | Organic solvents | Water unipa.it |
| Energy Source | Thermal heating | UV Light researchgate.net |
| Byproducts | Stoichiometric amounts of metal waste | Primarily water; potential for CO₂ from over-oxidation unipa.it |
| Key Advantage | High conversion | Environmental compatibility, use of renewable resources (light, air) |
Chemoinformatic and AI-driven Discovery
Furthermore, advanced AI models can predict how a molecule will bind to a specific protein target, a critical step in rational drug design. youtube.com This allows chemists to design and optimize molecules with enhanced potency and selectivity. For the 1,3-benzodioxole family, this could lead to the discovery of highly targeted therapeutics. nih.govyoutube.com
Table 2: AI and Chemoinformatic Tools in Compound Discovery
| Tool/Technique | Application to 1,3-Benzodioxole Derivatives | Potential Outcome |
|---|---|---|
| Virtual Screening | Screening large databases for molecules containing the 1,3-benzodioxole core with potential for biological activity. nih.gov | Rapid identification of "hit" compounds for further study. |
| Machine Learning (QSAR) | Developing models that correlate the structure of benzodioxole derivatives with their observed activity (e.g., antitumor). drugtargetreview.com | Prediction of activity for new, unsynthesized compounds; optimization of existing leads. |
| Generative Models | Designing entirely new benzodioxole-based molecules optimized for specific properties (e.g., binding to a target enzyme). youtube.com | Novel drug candidates with improved efficacy. |
Expanding Synthetic Utility and Scope
The primary role of the diethoxymethyl group in 1,3-Benzodioxole, 5-(diethoxymethyl)- is as a protecting group for the aldehyde functional group of piperonal. Acetal (B89532) formation is a common strategy in multi-step organic synthesis to mask the reactivity of an aldehyde while other chemical transformations are carried out on the molecule. This allows for a wider range of chemical reactions to be performed on the benzodioxole ring system or other parts of a more complex structure.
The protected form, 1,3-Benzodioxole, 5-(diethoxymethyl)-, is stable under neutral or basic conditions, allowing for reactions such as organometallic additions, reductions, or substitutions at other sites. Subsequently, the acetal can be easily hydrolyzed under mild acidic conditions to regenerate the aldehyde, which can then be used for further transformations like reductive amination, Wittig reactions, or oxidations. This synthetic flexibility makes it a valuable intermediate. chemicalbook.com
Emerging research focuses on using acetals in novel cyclization and coupling reactions. For instance, methodologies have been developed for the synthesis of thiophene (B33073) derivatives through the acid-mediated cyclization of mixed acetals. researchgate.net Applying such new reactions to 1,3-Benzodioxole, 5-(diethoxymethyl)- could open pathways to entirely new classes of heterocyclic compounds built upon the benzodioxole framework, with potential applications in materials science and medicinal chemistry. researchgate.net The development of bio-based polymers from acetal-containing monomers is another area of exploration, suggesting potential future applications for the structural motifs present in this compound. rsc.org
Table 3: Synthetic Transformations Utilizing the Acetal Protecting Group
| Reaction Class | Description | Example Application |
|---|---|---|
| Ring Lithiation/Substitution | The acetal protects the aldehyde during ortho-metalation of the aromatic ring, allowing for the introduction of new substituents. | Synthesis of 6-substituted piperonal derivatives. |
| Cross-Coupling Reactions | If a halide is present on the ring, the acetal allows for Suzuki, Heck, or other cross-coupling reactions without interference from the aldehyde. | Creation of complex bi-aryl structures containing the 1,3-benzodioxole moiety. |
| Side-Chain Modification | For derivatives with other functional groups, the acetal protects the aldehyde during modification of those groups. | Selective reduction or oxidation of a different functional group on the same molecule. |
| Novel Cyclizations | Using the acetal as a reactant in acid-catalyzed cyclizations to form new heterocyclic systems. researchgate.net | Synthesis of fused ring systems like thiophenes or furans attached to the benzodioxole core. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
